molecular formula C6H11NO2 B032712 2-((Dimethylamino)methyl)acrylic acid CAS No. 5415-98-5

2-((Dimethylamino)methyl)acrylic acid

Cat. No. B032712
CAS RN: 5415-98-5
M. Wt: 129.16 g/mol
InChI Key: GANOKKCPYBWVRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((Dimethylamino)methyl)acrylic acid derivatives involves radical mechanisms, often using initiators like K2S2O8. For example, copolymers of 2-(dimethylamino)ethyl acrylate (a closely related compound) with 2-acrylamido-2-methylpropanesulphonic acid have been synthesized, showing that the copolymers exhibit higher thermal stability than their homopolymer counterparts, with calculated activation energies for decomposition (Aggour, 1994).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 2-cyano-3-(5-dimethylamino-2-furyl)-acrylate, has been characterized, showing nearly planar molecules aligned to form stacks, indicating potential for interesting intermolecular interactions and structural stability (Lokaj et al., 1989).

Chemical Reactions and Properties

2-((Dimethylamino)methyl)acrylic acid derivatives participate in various chemical reactions, demonstrating unique reactivity patterns. For instance, the reaction between (Z)-methyl 3-dimethylamino-2-isocyanoacrylate and acyl chlorides leads to the formation of 2-acyl-4-dimethylaminomethyleneoxazol-5(4H)-ones, showcasing the compound's reactivity towards acyl chlorides (Bossio et al., 1993).

Physical Properties Analysis

The physical properties of 2-((Dimethylamino)methyl)acrylic acid derivatives, such as copolymers, have been studied, revealing interesting aspects like "schizophrenic" micellisation behavior, which varies with pH. This behavior indicates a versatility in physical properties that can be exploited in various applications, such as drug delivery systems (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties, particularly the reactivity of 2-((Dimethylamino)methyl)acrylic acid derivatives, are influenced by factors like the nature of substituents. Studies on copolymers of 2-(N,N-dimethylamino)ethyl acrylate and 2-(tert-Boc-amino)ethyl acrylate show that molar compositions can be tuned to achieve desired reactivity rates, highlighting the versatility and tunability of the chemical properties of these compounds (Ho et al., 2017).

Scientific Research Applications

Polymer Chemistry and Material Science

The chemical compound has been extensively studied in polymer chemistry and material science. Research has indicated that polymers based on this compound, such as poly[2-(dimethylamino)ethyl acrylates], show varying hydrolytic stabilities. These polymers are utilized in a wide range of applications, including biomaterials and wastewater treatment. The hydrolytic behavior of these polymers, particularly their ability to shift net polymer charge from cationic to anionic, has been a subject of interest. The introduction of 2-(dimethylamino)ethyl 2-hydroxymethyl acrylate (DHMA) as a new, hydrolytically labile, cationic monomer has opened doors for forming homopolymers and tuning copolymer hydrolysis rates (Ros et al., 2018).

Controlled Release and Drug Delivery Systems

In the realm of drug delivery systems, the compound has shown significant potential. Polymers formed from this compound have been used to create polyampholyte gels that exhibit pH-responsive swelling behavior and pH and electro-responsive drug release functions. These polymers interact with ionic drugs through ionic binding and physical adsorption, demonstrating that the copolymers can release drugs in a controlled manner depending on their composition and the pH of the environment (Sutani et al., 2002).

Synthesis of Novel Compounds

The compound has also been used as a precursor in the synthesis of novel chemical compounds. For instance, methyl 3-(dimethylamino) acrylates with trifluoromethylsulfenyl groups have been used to produce various pyrimidine-4(3H)-ones, showcasing the compound's utility in synthesizing derivatives with potential applications in various fields (Sokolenko et al., 2017).

Safety And Hazards

2-((Dimethylamino)methyl)acrylic acid is combustible and harmful if swallowed . It is fatal if inhaled and causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is very toxic because of its high inhalation toxicity .

Future Directions

There is ongoing research into the use of 2-((Dimethylamino)methyl)acrylic acid in the fabrication of super-hydrophilic hydrogels and its controllable oil/water separation . The continuous increase in polymerization yield up to 41% was observed when EDMA concentration was raised to 10 wt% .

properties

IUPAC Name

2-[(dimethylamino)methyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(6(8)9)4-7(2)3/h1,4H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANOKKCPYBWVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279125
Record name 2-((dimethylamino)methyl)acrylic acid
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Dimethylamino)methyl)acrylic acid

CAS RN

5415-98-5
Record name NSC11325
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Record name 2-((dimethylamino)methyl)acrylic acid
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Record name 2-[(dimethylamino)methyl]prop-2-enoic acid
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Synthesis routes and methods I

Procedure details

Formaldehyde solution (150 ml of 40% solution) was added with stirring to a solution of dimethylamine (218g of 26% solution) and malonic acid (104g) in water (250 ml). The reaction temperature was kept at 20° C during the addition and for a further 2 hours. The solution was then heated on a steam bath for 2 hours and the water was removed under reduced pressure to give a pale yellow syrup which was dried further by azeotropic distillation with benzene.
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150 mL
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250 mL
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Synthesis routes and methods II

Procedure details

1 g of malonic acid and 0.63 g of paraformaldehyde were diluted with 10 ml of 1,3-dioxane, and 4.8 ml of a 2.0M dimethylamine-containing tetrahydrofuran solution was added thereto. The resulting mixture was heated to 70° C. and stirred for one hour. After the reaction terminated, the resulting solution was distilled under a reduced pressure. The resulting residue was crystallized with acetone and filtered under a reduced pressure to obtain the title compound (0.4 g, 32%) in the form of white crystal.
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1 g
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10 mL
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Yield
32%

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